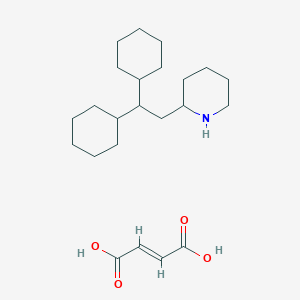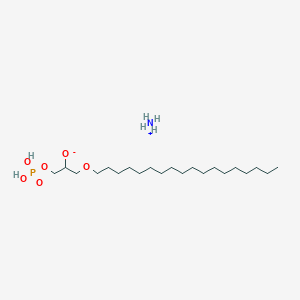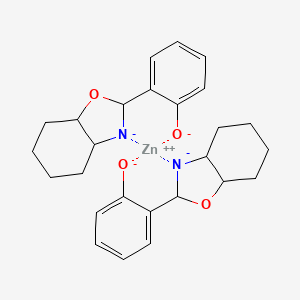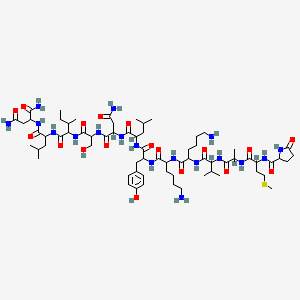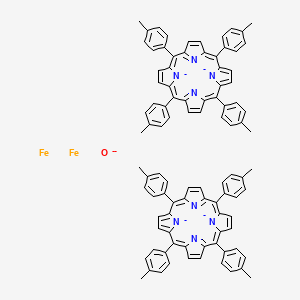
mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron): is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound features an iron center coordinated to four nitrogen atoms in a porphyrin ring, with an oxo bridge connecting two iron centers. The presence of the oxo bridge and the methylphenyl groups enhances its stability and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions.
Metalation: The porphyrin ligand is then reacted with an iron salt, such as iron(III) chloride, in the presence of a base to form the iron-porphyrin complex.
Formation of the Oxo Bridge: The iron-porphyrin complex is treated with an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to form the mu-oxo dimer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron centers are further oxidized, leading to changes in the oxidation state of the iron.
Reduction: Reduction reactions can also occur, where the iron centers are reduced, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the iron centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include dichloromethane, toluene, and methanol.
Major Products Formed:
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New iron-porphyrin complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine:
Biomimetic Studies: The compound is used to study the mechanisms of biological processes involving heme proteins, such as oxygen transport and electron transfer.
Therapeutics: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry:
Environmental Applications: The compound is used in the development of sensors and catalysts for environmental monitoring and pollution control.
Energy: It is investigated for its potential use in energy conversion and storage devices, such as fuel cells and batteries.
作用機序
The mechanism by which mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) exerts its effects involves the coordination of the iron centers to various substrates. The oxo bridge facilitates electron transfer between the iron centers, enhancing the compound’s reactivity. The porphyrin ring provides a stable framework that supports the iron centers and allows for the formation of reactive intermediates. Molecular targets include oxygen molecules, organic substrates, and other metal ions, with pathways involving redox reactions and ligand exchange processes.
類似化合物との比較
Similar Compounds:
Mu-oxo-bis(5,10,15,20-tetrakis(4-methoxyphenyl)porphinato Iron): Similar structure but with methoxy groups instead of methyl groups, leading to different electronic properties.
Mu-oxo-bis(5,10,15,20-tetrakis(4-bromophenyl)porphinato Iron): Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is unique due to the presence of the methyl groups, which enhance its solubility and stability. The oxo bridge provides a robust connection between the iron centers, allowing for efficient electron transfer and making it a versatile compound for various applications in catalysis, material science, and medicine.
特性
分子式 |
C96H72Fe2N8O-6 |
|---|---|
分子量 |
1465.3 g/mol |
IUPAC名 |
iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2 |
InChIキー |
FXSDBYPIYRDPCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



